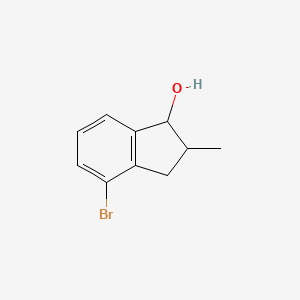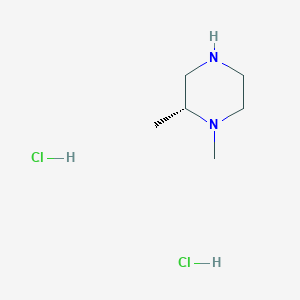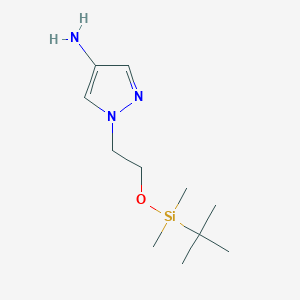
4-Bromo-2-metilindan-1-ol
Descripción general
Descripción
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol is a synthetic chemical compound belonging to the family of indanols. It has a molecular formula of C10H11BrO and a molecular weight of 223.1 g/mol. This compound is used in various industries, including pharmaceuticals, research, and chemical manufacturing.
Aplicaciones Científicas De Investigación
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a similar compound, Bromo-1-indanol, mentions that it causes skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a comfortable position for breathing .
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that brominated compounds often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated compounds are known to affect various biochemical pathways, often involving the substitution of a hydrogen atom with a bromine atom .
Pharmacokinetics
The bioavailability of such compounds is often influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Brominated compounds often result in changes to the structure or function of target molecules, which can lead to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-methylindan-1-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-methylindan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . These interactions often involve the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be easily excreted from the body .
Cellular Effects
4-Bromo-2-methylindan-1-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of 4-Bromo-2-methylindan-1-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, leading to their activation or inhibition depending on the specific enzyme and context . This binding can result in the oxidation of 4-Bromo-2-methylindan-1-ol, producing metabolites that may further interact with other biomolecules . These interactions can lead to changes in gene expression, particularly genes involved in metabolic processes .
Metabolic Pathways
4-Bromo-2-methylindan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation to more hydrophilic metabolites . These metabolites can then undergo further phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol typically involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide . The reaction conditions for these steps are as follows:
Radical Benzylic Bromination: This step involves the addition of bromine atoms to the methyl group of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene.
Bartoli Reaction: The brominated product is then subjected to the Bartoli reaction with isopropenylmagnesium bromide to form 7-bromo-4-(bromomethyl)-2-methylindole.
Industrial Production Methods: Industrial production methods for 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
4-Bromobenzaldehyde: An organobromine compound with similar reactivity characteristics.
4-Bromoanisole: Another organobromine compound used as a precursor to various derivatives.
Uniqueness: 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its indanol backbone differentiates it from other simple brominated compounds, making it valuable for specific synthetic and research applications.
Propiedades
IUPAC Name |
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUYQILMSVDWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)





![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)


![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)

![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)
![6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1469372.png)

